2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate
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Overview
Description
2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary targets of 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate are various enzymes and proteins that contribute to cancer cell proliferation . These include thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These targets play crucial roles in the growth and survival of cancer cells.
Mode of Action
This compound interacts with its targets by inhibiting their activity . For instance, it inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and repair . By inhibiting these targets, the compound disrupts the normal functioning of cancer cells, leading to their death .
Biochemical Pathways
The compound affects several biochemical pathways related to cancer cell proliferation. By inhibiting thymidylate synthase, it disrupts the synthesis of thymidine monophosphate, a building block of DNA . This leads to DNA damage and prevents the cancer cells from dividing . The compound also inhibits HDAC, which is involved in the regulation of gene expression . This can lead to changes in the expression of genes that control cell growth and survival .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its pharmacokinetics.
Result of Action
The result of the compound’s action is the death of cancer cells . By inhibiting key enzymes and proteins, the compound disrupts the normal functioning of these cells, leading to their death . This makes this compound a potential anticancer agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can also influence its action . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Oxadiazoles, the class of compounds it belongs to, have been found to interact with various enzymes and proteins . For instance, some oxadiazoles have shown inhibitory effects against enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase
Cellular Effects
They have shown to inhibit the growth of various cancer cell lines, including prostate cancer (PC3 & DU-145), lung cancer (A549), and liver cancer (HEPG2) cells
Molecular Mechanism
Oxadiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a one-pot synthesis approach using carbon dioxide, hydrazines, and aryl or aliphatic aldehydes. This method is promoted by hypoiodite generated in situ from potassium iodide (KI) and tert-butyl hydroperoxide (TBHP), allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced oxadiazole compounds .
Scientific Research Applications
2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent, with studies showing its ability to inhibit various cancer cell lines.
Materials Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Industrial Chemistry: The compound is utilized in the synthesis of other heterocyclic compounds and as a building block for complex chemical structures.
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different structural properties.
1,2,5-Oxadiazole: Known for its energetic properties and applications in materials science.
1,3,4-Oxadiazole Derivatives: Various derivatives with modifications on the oxadiazole ring, exhibiting a range of biological and chemical properties.
Uniqueness: 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[2-(1,3,4-oxadiazol-2-yl)phenyl] 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-11-5-4-6-12(9-11)16(19)21-14-8-3-2-7-13(14)15-18-17-10-20-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURSVDQDQNTJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C3=NN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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